molecular formula C10H13BrFN B13049955 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine

Cat. No.: B13049955
M. Wt: 246.12 g/mol
InChI Key: GALDKGOMVYUJEM-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine is an organic compound that features a bromine and fluorine atom attached to a phenyl ring, with a methyl group and an amine group attached to a propan-1-amine backbone

Preparation Methods

The synthesis of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms on the phenyl ring enhance its electrophilic properties, making it reactive towards nucleophiles . The amine group can form hydrogen bonds and participate in various biochemical interactions .

Comparison with Similar Compounds

1-(5-Bromo-2-fluorophenyl)-2-methylpropan-1-amine can be compared with similar compounds such as:

Properties

Molecular Formula

C10H13BrFN

Molecular Weight

246.12 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-amine

InChI

InChI=1S/C10H13BrFN/c1-6(2)10(13)8-5-7(11)3-4-9(8)12/h3-6,10H,13H2,1-2H3

InChI Key

GALDKGOMVYUJEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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